molecular formula C14H21NO2 B12533354 3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline CAS No. 653604-49-0

3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline

Cat. No.: B12533354
CAS No.: 653604-49-0
M. Wt: 235.32 g/mol
InChI Key: TXZNTZIKKZYMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline is a substituted aniline derivative featuring a cyclopentyloxy group at position 3 and an isopropoxy group at position 5 of the aromatic ring. The compound’s structure combines lipophilic (cyclopentyl) and moderately polar (isopropoxy) substituents, which influence its physicochemical properties, such as solubility, logP, and steric bulk. This compound’s design likely aims to balance electronic and steric effects for applications in medicinal chemistry or materials science.

Properties

CAS No.

653604-49-0

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-cyclopentyloxy-5-propan-2-yloxyaniline

InChI

InChI=1S/C14H21NO2/c1-10(2)16-13-7-11(15)8-14(9-13)17-12-5-3-4-6-12/h7-10,12H,3-6,15H2,1-2H3

InChI Key

TXZNTZIKKZYMDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)OC2CCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanol, isopropanol, and aniline.

    Etherification: The cyclopentanol and isopropanol are converted into their respective alkyl halides using reagents like thionyl chloride or phosphorus tribromide.

    Nucleophilic Substitution: The alkyl halides are then reacted with aniline in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The electronic nature of substituents significantly impacts reactivity, solubility, and intermolecular interactions. Below is a comparison with key analogs:

Compound Name Substituents (Position) Key Electronic Effects Molecular Formula Molecular Weight (g/mol)
3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline Cyclopentyloxy (3), Isopropoxy (5) Electron-donating (alkoxy groups) C₁₄H₂₁NO₂* ~235.3*
3-Fluoro-5-(propan-2-yloxy)aniline Fluoro (3), Isopropoxy (5) Electron-withdrawing (F) vs. donating (O) C₉H₁₂FNO 183.20
2-[3-(Propan-2-yl)phenoxy]-5-(trifluoromethyl)aniline Isopropylphenoxy (2), CF₃ (5) Strong electron-withdrawing (CF₃) C₁₆H₁₆F₃NO 295.30
3-Bromo-5-(propan-2-yloxy)aniline Bromo (3), Isopropoxy (5) Moderate electron-withdrawing (Br) C₉H₁₂BrNO 230.10
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline Cl (2), Oxadiazole-isopropyl (4) Electron-withdrawing (Cl, oxadiazole) C₁₁H₁₂ClN₃O 237.69

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s alkoxy groups are electron-donating, creating an electron-rich aniline ring, whereas analogs with halogens (F, Br, Cl) or trifluoromethyl groups exhibit electron-deficient rings .

Physicochemical Properties

Solubility and Lipophilicity:
  • 3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline : The cyclopentyl group enhances lipophilicity (higher logP), likely reducing aqueous solubility but improving membrane permeability.
  • 3-Fluoro-5-(propan-2-yloxy)aniline : Fluorine’s electronegativity increases polarity slightly, improving solubility compared to the bulkier cyclopentyl analog.
  • 2-[3-(Propan-2-yl)phenoxy]-5-(trifluoromethyl)aniline : The trifluoromethyl group further reduces solubility due to strong hydrophobicity, despite its electron-withdrawing nature.
Molecular Weight and Bioavailability:
  • The target compound’s estimated molecular weight (~235 g/mol) falls within the acceptable range for oral bioavailability (Lipinski’s rule: <500 g/mol). Larger analogs like C₁₆H₁₆F₃NO (295 g/mol) may face challenges in absorption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.